molecular formula C7H11NO2 B12877129 Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate

Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B12877129
M. Wt: 141.17 g/mol
InChI Key: QBCAIIBUIBBIFH-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance of the Dihydro-2H-pyrrole Ring System

The 3,4-dihydro-2H-pyrrole ring is a five-membered heterocycle containing one nitrogen atom and a single endocyclic double bond, typically between the nitrogen and an adjacent carbon (C5). This arrangement constitutes an imine functional group within the cyclic structure. The saturation at the C3 and C4 positions means that, unlike the flat, aromatic pyrrole (B145914) ring, the dihydro-2H-pyrrole ring is non-planar. wikipedia.org This non-planarity allows for the existence of stereoisomers in substituted derivatives, adding a layer of structural complexity that can be exploited in medicinal chemistry and asymmetric synthesis. mdpi.com

The chemical significance of this ring system is multifaceted:

Synthetic Versatility : The embedded imine functionality is a key reactive site, susceptible to nucleophilic addition. This makes the ring system a valuable building block for creating more complex molecules, including substituted pyrrolidines and pyrroles. nih.gov

Biological Relevance : The parent acid, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is a crucial intermediate in the metabolic cycle of the amino acid L-proline, a pathway that plays a significant role in the survival and proliferation of cancer cells. mdpi.comnih.gov This biological connection makes the scaffold a target for drug discovery.

Scaffold for Bioactive Molecules : The dihydro-2H-pyrrole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. Researchers frequently use this core to synthesize libraries of compounds for screening against various diseases. researchgate.netresearchgate.net

Table 1: Properties of 3,4-Dihydro-2H-pyrrole-5-carboxylic Acid

PropertyValue
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
StereochemistryAchiral
Defined Stereocenters0
E/Z Centers0
Data sourced from Inxight Drugs. ncats.io

Overview of Research Directions in Dihydro-2H-pyrrole Carboxylate Chemistry

Academic research involving dihydro-2H-pyrrole carboxylates is primarily focused on two interconnected areas: the development of novel synthetic methodologies and the exploration of their potential applications in medicinal chemistry.

Synthetic Methodology Development: A significant portion of research is dedicated to discovering simple, efficient, and versatile routes to synthesize these heterocyclic compounds. nih.gov Key strategies that have been developed include:

Hydrogenative Cyclization : A method that uses a nickel catalyst to promote the hydrogenation and subsequent cyclization of nitro ketones, which are themselves easily assembled from ketones, aldehydes, and nitroalkanes. nih.gov This approach is noted for its broad scope and use of an earth-abundant metal catalyst.

Aziridine (B145994) Ring Expansion : A novel methodology has been developed for synthesizing diethyl 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates through an iodide ion-induced ring expansion of N-vinyl aziridines. nih.gov This method provides access to key intermediates for synthesizing various substituted pyrrolines, pyrroles, and pyrrolidines. nih.gov

Cyclization of Amino-oxonitriles : A direct route to substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves the cyclization of 2-amino-5-oxonitriles in acidic conditions. mdpi.comnih.gov

Medicinal Chemistry and Biological Activity: The structural similarity of certain dihydro-2H-pyrrole carboxylic acids to an intermediate in proline metabolism has spurred extensive research into their potential as anticancer agents. mdpi.comnih.gov

Antiproliferative Activity : Studies have focused on synthesizing derivatives, such as nitriles, esters, and amides of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid, and screening them for activity against human cancer cell lines. mdpi.com Several of these synthesized compounds have demonstrated promising antiproliferative activity and high selectivity. mdpi.comnih.gov

Drug Discovery Scaffold : The dihydro-2H-pyrrole carboxylate framework continues to be used as a starting point for designing novel compounds with potential therapeutic applications beyond cancer, leveraging the ring's favorable chemical properties and biological relevance. researchgate.netontosight.ai

Table 2: Research Findings on Dihydro-2H-pyrrole Carboxylate Derivatives

Research AreaKey Finding
Anticancer Activity Derivatives of 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids exhibit promising antiproliferative activity against various human cancer cell lines in vitro. mdpi.comnih.gov
Synthetic Utility The ring system serves as a key intermediate for the synthesis of other important heterocyclic compounds, such as pyrrolidines and fully aromatic pyrroles. nih.gov
Catalyst Development Highly active and reusable nickel catalysts have been successfully employed for the general synthesis of 3,4-dihydro-2H-pyrroles via hydrogenation and cyclization of nitro ketones. nih.gov

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCAIIBUIBBIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Dihydro 2h Pyrrole Carboxylates

Reactivity of the Ester Functional Group

The ester group at the 5-position of the dihydro-2H-pyrrole ring exhibits typical reactivity for an ester, allowing for its conversion into other important functional groups such as carboxylic acids and amides. It can also be removed entirely through decarboxylation reactions.

Hydrolysis to Carboxylic Acids

The ethyl ester of 3,4-dihydro-2H-pyrrole-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 3,4-dihydro-2H-pyrrole-5-carboxylic acid. This reaction is a fundamental transformation in organic synthesis, typically achieved under acidic or basic conditions. The resulting carboxylic acid is a key intermediate in the metabolism of amino acids like proline and arginine and serves as a valuable building block for more complex molecules. nih.gov For instance, the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives often involves the cyclization of 2-amino-5-oxonitriles as a direct route to the acid. nih.gov

Table 1: General Conditions for Ester Hydrolysis

Catalyst Reagents General Conditions
Acid H₂O, H⁺ (e.g., HCl, H₂SO₄) Heating

Derivatization to Amides (e.g., from Nitriles)

The conversion of the ester to an amide is a common derivatization. While direct amidation of the ester is possible, an alternative pathway involves the corresponding nitrile. Dihydro-2H-pyrrole-2-carbonitriles can be converted to esters, with amides sometimes forming as by-products during the process, especially when using reagents like HCl in methanol followed by treatment with water. nih.gov The conversion of nitriles to amides can be catalyzed by either acid or base. libretexts.org Acid catalysis involves protonation of the nitrile, which increases its electrophilicity and allows for nucleophilic attack by water. libretexts.org The Ritter reaction is another powerful method for preparing amides of the type R₃CNHCOR, where a carbocation generated from an alcohol or alkene reacts with a nitrile. libretexts.org

Table 2: Selected Methods for Amide Synthesis from Nitriles

Method Catalyst/Reagent Key Features
Acid-Catalyzed Hydrolysis H₂O, H⁺ Protonation of nitrile increases reactivity. libretexts.org
Base-Catalyzed Hydrolysis H₂O, OH⁻ Suitable for many nitrile substrates.
Ritter Reaction Strong Acid (e.g., H₂SO₄), Alcohol/Alkene Forms amides with a tertiary alkyl group on the nitrogen. libretexts.org

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically from the carboxylic acid derivative obtained after hydrolysis. This reaction usually requires heat and can be facilitated by acidic conditions. For pyrrole-2-carboxylic acid, a related aromatic compound, the mechanism involves protonation of the pyrrole (B145914) ring, which facilitates the cleavage of the C-C bond of the carboxyl group. chemtube3d.comresearchgate.net The decarboxylation of heterocyclic carboxylic acids can often be achieved by heating in a high-boiling point solvent, sometimes with a catalyst. google.com For example, the hydrolytic decarboxylation of diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate has been demonstrated, indicating that this reaction is applicable to the dihydro-pyrrole system. researchgate.net

Transformations of the Dihydro-2H-pyrrole Ring

The partially saturated dihydro-2H-pyrrole ring is a key feature that allows for further chemical modification, most notably through aromatization to form stable pyrroles or reduction to fully saturated pyrrolidines.

Aromatization to Pyrroles (e.g., Oxidation of Dihydro-2H-pyrrole Carbonitriles)

The dihydro-2H-pyrrole ring can be oxidized to form the corresponding aromatic pyrrole ring. This transformation is a key step in many synthetic routes. acs.org For instance, 3,4-dihydro-2H-pyrrole intermediates, generated in situ from the reaction of chalcones and glycine (B1666218) esters, can be oxidized to pyrrole-2-carboxylates using stoichiometric oxidants or catalytic copper(II) with air. acs.org Similarly, the oxidation of substituted pyrrolines (dihydropyrroles) using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can yield 2H-pyrroles. researchgate.netorganic-chemistry.org This aromatization process is thermodynamically favorable due to the formation of the stable aromatic pyrrole system. chim.it

Table 3: Reagents for Aromatization of Dihydropyrroles

Reagent/Catalyst Conditions Product Type
Cu(OAc)₂ / Air Heating Pyrrole-2-carboxylates acs.org
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) Dioxane, Room Temperature 2H-Pyrroles researchgate.net

Reduction to Pyrrolidines

The double bond within the dihydro-2H-pyrrole ring can be reduced to yield the corresponding saturated pyrrolidine ring. This hydrogenation is a common transformation for creating chiral centers and accessing the pyrrolidine scaffold, which is a core structure in many natural products and pharmaceuticals. The reduction of N-protected 2,3-dihydro-1H-pyrrole derivatives to pyrrolidines can be achieved using various catalytic systems. google.com A highly active and reusable nickel catalyst has been shown to be effective for the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenation and cyclization of nitro ketones, which involves the reduction of a nitro group and subsequent formation of the ring. nih.govnih.gov

Table 4: Catalytic Systems for the Reduction of Dihydropyrroles

Catalyst Reagent Substrate Example Product Yield
Raney Nickel Methanol (R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine 100% google.com
10% wet Pd/C Methanol (S)-N-benzyloxycarbonyl-2-benzyloxycarbonyl-4-ethoxycarbonyl-2,3-dihydro-1H-pyrrole (2S,4S)-2-carboxyl-4-(ethoxycarbonyl) pyrrolidine 100% google.com

Ring Expansion Reactions to Form Other Heterocycles

The five-membered dihydro-2H-pyrrole ring system, also known as a pyrroline (B1223166), can undergo ring expansion reactions to form larger heterocyclic structures, which are of significant interest in synthetic chemistry. One notable example is the radical-mediated ring expansion of pyrrolines to generate substituted tetrahydropyridines.

This transformation can be initiated from electron-deficient pyrroles, which are first subjected to a Birch reduction to yield the corresponding pyrroline. Subsequent treatment of these pyrrolines can induce a radical rearrangement, leading to the expansion of the five-membered ring into a six-membered tetrahydropyridine. This method provides a valuable route to the synthetically important tetrahydropyridine motif.

While direct examples of ring expansions of ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate are not extensively documented, the reactivity of the core pyrroline structure suggests its potential as a substrate for such transformations. The general principle involves the cleavage of a C-C bond within the ring and the concomitant formation of a new bond to an appended side chain, effectively inserting an atom into the ring.

The key features of this type of ring expansion are summarized in the table below.

Starting MaterialReaction TypeKey Reagents/ConditionsProduct Heterocycle
Electron-deficient PyrroleBirch Reduction followed by Radical Rearrangement1. Birch Reduction (e.g., Na, NH₃, EtOH) 2. Radical InitiatorTetrahydropyridine

Reactions with Nucleophiles and Electrophiles (General Considerations for Dihydro-2H-pyrroles)

The reactivity of 3,4-dihydro-2H-pyrroles is primarily dictated by the presence of the endocyclic imine (C=N) functionality. This group contains a polarized double bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This dual nature allows dihydro-2H-pyrroles to react with both nucleophiles and electrophiles.

Reactions with Nucleophiles:

The electrophilic carbon of the imine bond is susceptible to attack by nucleophiles. This is a fundamental reaction of imines, analogous to the nucleophilic addition to a carbonyl group. The addition of a nucleophile to the C=N double bond breaks the pi bond and results in the formation of a new C-Nu bond at the C5 position, leading to a saturated pyrrolidine ring.

A pertinent example, although on a slightly different substrate, is the reaction of 3,4-dihydro-2H-pyrrole-2-carbonitriles. The presence of the nitrile group enhances the acidity of the proton at the C2 position. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion that can then react with various electrophiles. However, considering the core structure, direct nucleophilic addition to the C5 carbon is a primary mode of reactivity. A variety of nucleophiles can participate in such reactions.

Reactions with Electrophiles:

The nitrogen atom of the imine has a lone pair of electrons and is therefore basic and nucleophilic. It can readily react with a range of electrophiles. This reaction typically occurs at the nitrogen atom, leading to N-substituted pyrrolinium ions. Common electrophilic reactions include N-acylation and N-alkylation.

For instance, N-acylation of 2-pyrrolines can be achieved to introduce an acyl group onto the nitrogen atom. This transformation is significant as it modifies the electronic properties of the heterocycle and provides a handle for further functionalization. While the C=N double bond is generally less nucleophilic than a C=C double bond, it can, under certain conditions, react with strong electrophiles.

The general reactivity of the dihydro-2H-pyrrole system with nucleophiles and electrophiles is outlined in the table below.

Reagent TypeReactive Site on Dihydro-2H-pyrroleType of ReactionResulting Product
Nucleophile (e.g., organometallics, hydrides, enolates)C5 (Imine Carbon)Nucleophilic AdditionSubstituted Pyrrolidine
Electrophile (e.g., acyl chlorides, alkyl halides)N1 (Imine Nitrogen)N-Acylation / N-AlkylationN-Substituted Pyrrolinium Salt / N-Substituted Pyrroline

Mechanistic Investigations of Dihydro 2h Pyrrole Carboxylate Formation and Reactivity

Elucidation of Reaction Pathways

The formation and reactivity of ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate and its derivatives are governed by intricate reaction pathways. Understanding these mechanisms is crucial for optimizing synthetic routes and exploring the compound's chemical behavior. Key pathways include Michael addition followed by cyclization, ring expansion reactions, and various catalyzed syntheses.

The synthesis of the dihydro-2H-pyrrole core often involves a Michael addition, a versatile carbon-carbon bond-forming reaction. lscollege.ac.in This reaction is defined as the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. lscollege.ac.innih.gov In the context of dihydro-2H-pyrrole synthesis, enones are frequently used as Michael acceptors due to their reactivity. nih.gov

A common strategy is the reaction between an enolate, acting as the Michael donor, and an activated alkene, the Michael acceptor. lscollege.ac.in The process is typically initiated by a base, which deprotonates a compound to form a stabilized carbanion (enolate). lscollege.ac.inresearchgate.net This nucleophile then attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. lscollege.ac.in

Following the initial Michael adduct formation, an intramolecular cyclization occurs to form the five-membered dihydro-pyrrole ring. For example, in a DBU-promoted cascade reaction, after the Michael adduct is formed, the catalyst can activate the α-position of a nitro group, facilitating the cyclization process. mdpi.com The stereochemical outcome of this cyclization step is critical, especially in asymmetric synthesis, as it can determine the final product's configuration. mdpi.com This sequence of Michael addition followed by cyclization represents an efficient and atom-economical method for constructing the dihydro-2H-pyrrole scaffold. researchgate.net

Ring expansion reactions provide an alternative and powerful route to 3,4-dihydro-2H-pyrrole derivatives. nih.gov A notable example is the iodide ion-induced ring expansion of N-vinyl aziridines, which yields 5-substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates under mild conditions. beilstein-journals.orgnih.gov

The kinetics of these ring expansion reactions are significantly influenced by the electronic and steric properties of the substituents on the starting aziridine (B145994). beilstein-journals.orgnih.govresearchgate.net Studies have shown that the presence of electron-withdrawing groups on an aryl ring attached to the α-carbon of the N-vinyl aziridine can decrease the reaction rate. beilstein-journals.org This is attributed to a reduction in electron density on the methylene (B1212753) carbon, which slows down the displacement of the iodo group. beilstein-journals.org

Substituent on Aryl Ring (α-carbon)Reaction Time (h)Yield (%)
4-H1293
4-CH₃1292
4-OCH₃1291
4-Cl1890
4-NO₂2485
Table 1: Effect of substituents on the reaction time and yield for the ring expansion of N-vinyl aziridines to form diethyl 3,4-dihydro-5-aryl-2H-pyrrole-4,4-dicarboxylates. Data is illustrative of trends discussed in the literature. beilstein-journals.org

Thermodynamically, the formation of the more stable five-membered pyrroline (B1223166) ring from the strained three-membered aziridine ring is a driving force for the reaction. This transformation allows access to synthetically important tetrahydropyridine motifs through subsequent radical rearrangement of the resulting pyrrolines.

Organocatalysts: Non-metallic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting cascade reactions involving Michael additions and cyclizations. mdpi.com DBU acts as a base to generate the initial nucleophile and can also activate intermediates through hydrogen bonding to accelerate the cyclization step. mdpi.com In enantioselective syntheses, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, are used to introduce chirality during the Michael addition, which can then be transferred to the final product. mdpi.com

Metal Catalysts: Transition metals are widely used for their catalytic activity in forming N-heterocycles. nih.gov A highly active, selective, and reusable nickel catalyst (Ni/SiO₂) has been developed for the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation of nitro ketones and subsequent cyclization. nih.govresearchgate.netresearchgate.net This catalyst is capable of selectively hydrogenating an aliphatic nitro group while tolerating a ketone functionality, which is essential for the subsequent cyclization. nih.govresearchgate.net Other transition metals, including palladium, gold, copper, and ruthenium, have also been utilized to catalyze the synthesis of pyrrole (B145914) derivatives from various starting materials like alkynes. nih.gov For instance, Pd(II) catalysts can facilitate a three-component reaction of alkyne esters, amines, and alkenes to form polysubstituted pyrroles. nih.gov

CatalystReaction TypeStarting MaterialsKey Feature
DBUMichael Addition/CyclizationVinylogous malononitrile derivatives, chlorinated nitrostyrenesPromotes cascade reaction under mild conditions. mdpi.com
Chiral Quinine DerivativesAsymmetric Michael Additionα-substituted cyanoacetates, nitrostyrenesInduces enantioselectivity. mdpi.com
Ni/SiO₂Hydrogenative CyclizationNitro ketonesHighly active, selective, and reusable heterogeneous catalyst. nih.govresearchgate.net
Pd(II) complexesThree-component reactionAlkyne esters, amines, alkenesEfficient for synthesizing polysubstituted pyrroles. nih.gov
Table 2: Overview of catalysts used in the synthesis of dihydro-2H-pyrrole derivatives.

Theoretical and Computational Chemistry Approaches

To gain deeper insight into the reaction mechanisms, theoretical and computational methods are invaluable tools. They allow for the detailed study of reaction pathways, transition states, and the influence of various factors on reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, including the formation of heterocyclic compounds like dihydro-2H-pyrroles. fu-berlin.demdpi.com DFT calculations can provide detailed information about molecular geometries, energies, and thermodynamic data for reactants, intermediates, transition states, and products. fu-berlin.denih.gov

Functionals such as B3LYP are commonly used for organic molecules as they provide accurate results for a wide range of compounds. mdpi.com By calculating the energies of various species along a proposed reaction pathway, DFT can help to validate or refute mechanistic hypotheses. For instance, in the DBU-promoted cascade reaction, DFT could be used to compare the energy barriers of different possible cyclization pathways, thereby identifying the most likely mechanism. mdpi.com These computational studies are essential for understanding the regio- and stereoselectivity observed in many of these reactions. mdpi.com

A critical aspect of mechanistic studies is the characterization of transition states (TS) and the calculation of the energy profile along the reaction coordinate. mdpi.com DFT calculations are instrumental in locating and characterizing the geometry of transition states. fu-berlin.de

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Regioselectivity

The formation of the 3,4-dihydro-2H-pyrrole carboxylate core, particularly through the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, is a process whose regioselectivity can be rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.orgwikipedia.org This theory posits that the outcome of such pericyclic reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

In the context of synthesizing pyrrolidine derivatives via a 1,3-dipolar cycloaddition, the reaction occurs between a 1,3-dipole (the azomethine ylide) and a dipolarophile (typically an electron-deficient alkene like an acrylate). wikipedia.orgrsc.org Azomethine ylides generated from iminoesters are electron-rich, and therefore, the dominant FMO interaction is between the HOMO of the azomethine ylide and the LUMO of the electron-deficient dipolarophile (a Type I cycloaddition). rsc.org

The regioselectivity of the cycloaddition is determined by the relative sizes of the orbital coefficients on the terminal atoms of the dipole and dipolarophile. The most favorable pathway involves the interaction between the atoms with the largest coefficients in the respective frontier orbitals. acs.org For an azomethine ylide, the nucleophilic carbon atom typically has the largest coefficient in the HOMO. For an α,β-unsaturated ester like ethyl acrylate, the β-carbon is the most electrophilic site and has the largest coefficient in the LUMO.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of the frontier orbitals and the coefficients at each atom. researchgate.net The interaction leading to the observed product is the one with the smallest energy gap between the HOMO of the dipole and the LUMO of the dipolarophile. This HOMO-LUMO gap analysis can effectively predict the regiochemistry of the resulting five-membered heterocyclic ring. wikipedia.org For instance, the reaction between an azomethine ylide and an alkene proceeds via the interaction where the nucleophilic carbon of the ylide attacks the most electrophilic carbon of the alkene, leading to the specific regioisomer. nih.gov

Table 1: FMO Analysis of a Typical [3+2] Cycloaddition for Pyrrolidine Synthesis
ReactantRelevant Frontier OrbitalKey Atomic CenterOrbital Coefficient MagnitudeRole in Reaction
Azomethine YlideHOMONucleophilic CarbonLarge1,3-Dipole (Electron Donor)
Ethyl AcrylateLUMOβ-CarbonLargeDipolarophile (Electron Acceptor)

Impact of Electronic and Steric Effects on Reactivity

Electronic Effects:

The electronic nature of the substituents on both the azomethine ylide and the dipolarophile plays a crucial role. The rate of reaction is inversely proportional to the HOMO-LUMO energy gap. Therefore, substituents that raise the HOMO energy of the dipole (electron-donating groups) or lower the LUMO energy of the dipolarophile (electron-withdrawing groups) will decrease the energy gap and accelerate the reaction. The use of electron-deficient olefins as dipolarophiles is a common strategy to ensure high reactivity with the electron-rich azomethine ylides. rsc.org The polarity of the reaction, characterized by the flow of electron density from the dipole to the dipolarophile, is confirmed by computational analyses such as Global Electron Density Transfer (GEDT). nih.govnih.gov

Steric Effects:

Steric hindrance can profoundly affect the rate and selectivity of the cycloaddition. Bulky substituents on the reactants can hinder the approach of the dipole and dipolarophile, slowing the reaction rate or even preventing it entirely. acs.org For example, studies have shown that bulky N-substituents (like N-tert-butyl or N-adamantyl) on the glycine (B1666218) ester precursor to the azomethine ylide can prevent the cycloaddition from occurring. acs.org

Furthermore, steric interactions in the transition state are critical in determining the diastereoselectivity (e.g., endo/exo selectivity) of the reaction. rsc.org The substitution pattern on the dipolarophile can significantly influence the ratio of diastereomeric products. nih.gov While secondary orbital interactions may favor an endo approach, significant steric repulsion can favor the formation of the exo product. rsc.orgnih.gov In many cases, steric factors are the primary determinant of the reaction's regiochemistry, especially when electronic factors alone are not decisively differentiating between possible pathways. nih.gov

Table 2: Influence of Substituent Effects on Reactivity and Selectivity
FactorLocation of SubstituentType of SubstituentObserved ImpactPrimary Justification
ElectronicDipolarophileElectron-Withdrawing (e.g., -COOEt)Increased reaction rateLowers LUMO energy, reducing HOMO-LUMO gap
ElectronicAzomethine YlideElectron-DonatingIncreased reaction rateRaises HOMO energy, reducing HOMO-LUMO gap
StericAzomethine Ylide (N-substituent)Bulky Group (e.g., tert-Butyl)Decreased reaction rate or no reactionSteric hindrance preventing reactant approach
StericDipolarophileBulky GroupInfluences diastereoselectivity (endo/exo ratio)Steric repulsion in the transition state

Spectroscopic Elucidation Techniques for Dihydro 2h Pyrrole Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electronegative atoms and unsaturated groups tend to shift signals to a higher frequency (downfield). ucl.ac.uk For a compound like Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate, the expected ¹H NMR signals can be predicted based on the analysis of similar structures. beilstein-journals.org

The key proton environments in the molecule are:

The ethyl ester group protons (-OCH₂CH₃).

The methylene (B1212753) protons of the dihydropyrrole ring at positions C3 and C4.

The methylene protons adjacent to the nitrogen at position C2.

The N-H proton, which may be broad or exchangeable with deuterium (B1214612) in certain solvents.

Based on analogous structures, the expected chemical shifts for the protons in this compound are summarized in the table below. The ethyl group typically presents as a quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons due to spin-spin coupling. The ring protons would likely appear as multiplets.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-OCH₂CH₃ (Ethyl ester)~4.2Quartet (q)
-OCH₂CH₃ (Ethyl ester)~1.3Triplet (t)
Ring CH₂ (C2-H)~3.8 - 4.0Multiplet (m)
Ring CH₂ (C3-H)~2.5 - 2.8Multiplet (m)
Ring CH₂ (C4-H)~2.9 - 3.2Multiplet (m)
N-HVariable, often broadSinglet (s, broad)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org The chemical shifts are influenced by the hybridization and the nature of attached atoms.

For this compound, distinct signals are expected for:

The ester carbonyl carbon (C=O).

The imine carbon of the dihydropyrrole ring (C5, C=N).

The three methylene carbons of the ring (C2, C3, C4).

The two carbons of the ethyl ester group (-OCH₂CH₃).

The approximate chemical shifts for these carbons can be estimated from standard correlation tables and data from related heterocyclic compounds. libretexts.orgmdpi.comorganicchemistrydata.org Carbons attached to heteroatoms (O, N) and those involved in double bonds are typically shifted downfield. libretexts.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ester C=O160 - 170
Imine C=N (C5)150 - 165
-OCH₂CH₃ (Ethyl ester)~60
Ring CH₂ (C2)~55
Ring CH₂ (C4)~35 - 45
Ring CH₂ (C3)~25 - 35
-OCH₂CH₃ (Ethyl ester)~14

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for unambiguously assigning signals by revealing correlations between nuclei. A ¹H-¹H COSY experiment generates a spectrum with cross-peaks that indicate which protons are spin-coupled to each other, typically those on adjacent carbons.

In the case of this compound, a COSY spectrum would be expected to show:

A strong cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group.

Correlations between the protons on C2, C3, and C4, confirming their connectivity within the ring. Specifically, H2 would show a correlation to H3, and H3 would correlate with both H2 and H4.

In some instances, long-range couplings can be observed, for example, a ⁵J coupling between protons separated by five bonds, which can provide further structural confirmation. mdpi.com

Quantum-chemical calculations provide a powerful means to predict and verify NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR shielding tensors, which can then be converted into chemical shifts. mdpi.com

This computational method involves optimizing the molecular geometry using a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.com Subsequently, the NMR chemical shifts are calculated at a higher level of theory, such as mPW1PW91/6-311+G(2d,p). mdpi.com The calculated values are then compared with experimental data, often after scaling, to confirm structural assignments. mdpi.com This combined experimental and theoretical approach is particularly valuable for resolving ambiguities in the spectra of complex heterocyclic molecules.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) corresponding to the intact molecule's mass and various fragment ion peaks.

For this compound (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z = 141. The fragmentation pattern would likely be governed by the functional groups present, namely the ester and the dihydropyrrole ring. aip.org

Common fragmentation pathways for ethyl esters include:

Loss of the ethoxy radical (•OCH₂CH₃), resulting in an [M - 45]⁺ ion.

Loss of an ethanol (B145695) molecule (CH₃CH₂OH) via rearrangement, leading to an [M - 46]⁺ ion. researchgate.net

Cleavage of the C-C bond adjacent to the carbonyl group, with loss of the entire ester group. libretexts.org

The dihydropyrrole ring can also undergo characteristic cleavages, such as the loss of small neutral molecules like HCN (m/z 27). researchgate.net The analysis of these fragments helps to piece together the structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of dihydro-2H-pyrrole carboxylates, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS analysis is crucial for confirming its molecular formula, C₇H₁₁NO₂. The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In positive-ion mode electrospray ionization (ESI+), the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confident confirmation of its elemental composition.

Table 1: Predicted HRMS Fragmentation Data for this compound ([C₇H₁₁NO₂ + H]⁺)

Fragment IonProposed StructureCalculated m/z
[M+H]⁺C₇H₁₂NO₂⁺142.0863
[M+H - C₂H₄]⁺C₅H₈NO₂⁺114.0550
[M+H - C₂H₅OH]⁺C₅H₆NO⁺96.0444
[M+H - CO - C₂H₅]⁺C₄H₆N⁺68.0495

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. This technique would be highly applicable for the rapid screening and identification of this compound in various sample matrices.

In a typical DART-MS analysis, the sample would be exposed to a stream of heated, metastable helium or nitrogen gas. This process leads to the desorption and ionization of the analyte molecules, which are then introduced into the mass spectrometer. For this compound, DART-MS in positive-ion mode is expected to predominantly generate the protonated molecule, [M+H]⁺. The resulting mass spectrum is typically simple and easy to interpret, making it ideal for high-throughput screening.

The soft ionization nature of DART often results in minimal fragmentation, which is advantageous for molecular weight determination. However, by adjusting the instrumental parameters, such as the gas temperature or the orifice voltage, controlled fragmentation can be induced to obtain structurally informative fragment ions, similar to those observed in HRMS/MS experiments. This capability allows for both rapid identification of the molecular ion and subsequent structural confirmation.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Based on the analysis of related compounds such as ethyl indole-2-carboxylate (B1230498) and pyrrole-2-carboxylic acid, the following characteristic vibrational frequencies are expected. ijrar.orgresearchgate.netchemicalbook.com

Table 2: Predicted FT-IR Spectral Data for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300-3500 (broad)
C-H (alkane)Stretching2850-2960
C=O (ester)Stretching1700-1730 (strong)
C=N (imine)Stretching1640-1690
C-O (ester)Stretching1150-1250
C-NStretching1020-1220

The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the ester carbonyl group. The N-H stretching vibration of the pyrroline (B1223166) ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C=N stretching of the imine functionality within the dihydropyrrole ring would likely be observed around 1640-1690 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group and the pyrroline ring would be present in the 2850-2960 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions associated with the conjugated system of the α,β-unsaturated imine-ester functionality.

While a specific spectrum for this compound is not available, data from similar chromophores, such as those in ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, can provide an estimation of the expected absorption maxima (λ_max). nih.govnih.gov The conjugated system in the target molecule is expected to result in a primary absorption band in the UV region.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionExpected λ_max (nm)Solvent
π → π220-280Ethanol or Methanol
n → π> 300 (weak)Ethanol or Methanol

The position and intensity of these absorption bands can be influenced by the solvent polarity. A more polar solvent could potentially cause a shift in the λ_max.

Integration of Experimental and Quantum Chemical Data for Spectroscopic Interpretation

The interpretation of experimental spectroscopic data can be significantly enhanced by integrating it with quantum chemical calculations. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric, vibrational, and electronic properties of this compound. ijrar.orgpnrjournal.compnrjournal.comucm.es

For instance, DFT calculations can be used to optimize the molecular geometry and predict the FT-IR vibrational frequencies. The calculated frequencies are often scaled to correct for systematic errors in the theoretical model, leading to a better agreement with experimental data. This combined approach allows for a more confident assignment of the observed vibrational bands to specific modes of motion within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations can help in assigning the observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure. The comparison between the calculated and experimental spectra can also help to confirm the proposed structure of the compound.

The integration of quantum chemical calculations with experimental HRMS data can aid in the prediction of fragmentation pathways and the elucidation of the structures of fragment ions. By calculating the relative energies of different potential fragment ions, it is possible to predict the most likely fragmentation patterns, which can then be compared with the experimental MS/MS data.

Applications of Dihydro 2h Pyrrole Carboxylates As Versatile Building Blocks in Organic Synthesis

Synthesis of Diverse Heterocyclic Systems

The dihydro-2H-pyrrole carboxylate scaffold is a cornerstone for the synthesis of a variety of nitrogen-containing heterocycles. Its inherent reactivity can be strategically exploited to build substituted and fused ring systems.

Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate serves as a direct precursor to a range of substituted five-membered nitrogen heterocycles. The core structure can be modified through several key reactions:

Reduction: The imine bond within the pyrroline (B1223166) ring can be readily reduced to afford substituted pyrrolidines. This transformation is typically achieved in high yields using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov

Aromatization: The dihydro-pyrrole ring can be oxidized to form the corresponding aromatic pyrrole (B145914). This conversion is often accomplished through a two-step sequence involving bromination with N-bromosuccinimide (NBS) followed by dehydrohalogenation, or directly via dehydrogenation with a catalyst such as Palladium on carbon (Pd/C). nih.gov An alternative one-pot method involves the in-situ generation of 3,4-dihydro-2H-pyrrole intermediates from chalcones and glycine (B1666218) esters, which are then oxidized using stoichiometric oxidants or catalytic copper(II) with air to yield polysubstituted pyrrole-2-carboxylates. acs.org

Substitution: The structure allows for the introduction of various substituents. For instance, novel diethyl 5-alkyl/aryl/heteroaryl-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates have been synthesized via iodide ion-induced ring expansion of N-vinyl aziridines. nih.govresearchgate.net These dicarboxylate derivatives are valuable intermediates that can be further converted into other substituted pyrrolines and pyrrolidines. nih.govresearchgate.net

The versatility of these transformations is highlighted in the following table, which summarizes the conversion of the dihydro-2H-pyrrole core into other key heterocyclic structures.

Starting Material CoreTransformationReagents/ConditionsProduct CoreCitation
Dihydro-2H-pyrroleReductionSodium borohydride or Catalytic hydrogenation (Pt/C)Pyrrolidine nih.gov
Dihydro-2H-pyrroleAromatizationi) NBS bromination, ii) Base or Pd/C dehydrogenationPyrrole nih.gov
Dihydro-2H-pyrroleAromatizationCopper(II) and airPyrrole acs.org
N-Vinyl Aziridine (B145994)Ring ExpansionIodide ionSubstituted Dihydro-2H-pyrrole nih.govresearchgate.net

This table is interactive and can be sorted by column.

The reactivity of the dihydro-2H-pyrrole scaffold extends to the construction of fused heterocyclic systems. Specifically, 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are structurally analogous to the corresponding carboxylates, have proven to be excellent starting materials for preparing fused pyrroles in high yields through one-pot alkylation/annulation sequences. nih.gov

This methodology enables access to a variety of important fused frameworks, including:

5,6,7,8-Tetrahydroindolizines nih.gov

2,3-Dihydro-1H-pyrrolizines nih.gov

6,7,8,9-Tetrahydro-5H-pyrrolo[1,2-a]azepines nih.gov

The same precursors can also be used to synthesize 5,8-dihydroindolizine, which can be easily dehydrogenated to form the fully aromatic indolizine (B1195054) ring system. nih.gov These reactions demonstrate the utility of the dihydro-2H-pyrrole core in building complex, nitrogen-containing fused rings that are prevalent in natural products and pharmaceuticals.

Beyond simple fused systems, dihydro-2H-pyrrole derivatives are instrumental in forming more intricate bicyclic and polycyclic scaffolds. A notable example is their use in 1,3-dipolar cycloaddition reactions. nih.gov Azomethine ylides, generated from the condensation of α-amino acids with aldehydes, can react with dipolarophiles to create pyrrolidine-core structures. nih.gov This strategy has been employed in the synthesis of complex spiro-fused systems.

For instance, a diastereoselective three-component domino reaction involving a primary amine, two equivalents of a maleimide, and an aldehyde can generate spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrroles}. ua.es The reaction proceeds through a Michael addition, followed by the formation of an azomethine ylide, and a final 1,3-dipolar cycloaddition, showcasing a sophisticated application of the pyrroline framework in diversity-oriented synthesis. ua.es

Role in Chiral Synthesis and Stereoselective Transformations

The dihydro-2H-pyrrole carboxylate structure is also significant in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Methods have been developed for the diastereoselective synthesis of substituted 3,4-dihydro-2H-pyrrole derivatives. A direct route involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones, which produces substituted 2-amino-5-oxonitriles. mdpi.com These intermediates can be synthesized as single diastereoisomers or as diastereoisomeric mixtures. mdpi.com Subsequent deprotection and in-situ cyclization under acidic conditions yield trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com These nitriles can then be converted to the corresponding esters, such as this compound derivatives, or other related compounds. mdpi.com The ability to control the stereochemistry during the formation of the ring is a key advantage for synthesizing enantiomerically pure compounds.

The following table outlines a general reaction pathway demonstrating stereochemical control.

Reactant 1Reactant 2Key IntermediateProduct StereochemistryCitation
Enone[(Diphenylmethylene)amino]acetonitrile2-Amino-5-oxonitrileSingle diastereoisomer or mixture mdpi.com
2-Amino-5-oxonitrileAcidic workupDihydro-2H-pyrrole-2-carbonitriletrans- and cis-isomers mdpi.com

This table is interactive and can be sorted by column.

Once synthesized in a stereochemically pure form, dihydro-2H-pyrrole derivatives become valuable chiral building blocks. These enantiomerically enriched intermediates can be used in the synthesis of complex target molecules, such as natural products and pharmaceutical agents, where specific stereoisomers are required for biological activity. The presence of multiple functional handles—the imine, the ester, and positions on the ring—allows for diverse and stereocontrolled elaboration into more complex structures. The synthesis of substituted pyrrolidines from these precursors is a prime example, where the stereocenters established in the dihydro-pyrrole ring are carried forward into the final saturated product. nih.gov

Contribution to Chemical Probe Development

The 3,4-dihydro-2H-pyrrole-5-carboxylate scaffold, a cyclic imine, serves as a crucial building block in the development of chemical probes. These probes are indispensable tools in chemical biology for the exploration and manipulation of biological systems. The rigid, five-membered ring structure of dihydro-2H-pyrrole carboxylates provides a reliable framework for the spatial presentation of various functional groups, enabling systematic investigation of molecular interactions. Derivatives of this core structure are designed to interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their functions and roles in disease pathways. A key intermediate in the biosynthesis and degradation of the amino acid proline is 3,4-dihydro-2H-pyrrole-2-carboxylic acid, making its synthetic analogues valuable for studying metabolic pathways, particularly in cancer research. mdpi.com

Synthesis of Substituted Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By synthesizing a series of analogs where specific parts of the molecule are systematically modified, researchers can identify the key chemical features required for a desired biological effect.

A direct synthetic route to substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves the cyclization of 2-amino-5-oxonitriles. mdpi.com This method allows for the introduction of various substituents, facilitating comprehensive SAR studies. For example, in the development of novel antiproliferative agents, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles were synthesized and evaluated. mdpi.com

The research revealed critical insights into the structural requirements for activity:

The Nitrile Group: The presence of a nitrile group at position 2 of the dihydropyrrole ring was found to be essential for antiproliferative activity. When this group was replaced with an amide, the resulting compound showed poor activity against the tested tumor cell lines. mdpi.com

Stereochemistry: The spatial orientation of substituents at positions 2 and 3 significantly impacts biological activity. For instance, in one tested compound, the cis-diastereomer exhibited moderate activity against H1299 and HT-29 cancer cell lines, while the trans-diastereomer displayed poor activity across all tested lines. mdpi.com

Aryl Substituents: The nature and position of substituents on the aryl rings at positions 3 and 5 of the dihydropyrrole core also modulate the compound's potency and selectivity.

These findings are crucial for the rational design of more potent and selective chemical probes. The data gathered from such SAR studies guide the optimization of lead compounds.

Design of Derivatives for Specific Molecular Interactions

The design of chemical probes based on the dihydro-2H-pyrrole carboxylate scaffold often involves mimicking a natural substrate to interact with a specific biological target. This biomimetic approach is particularly effective for developing enzyme inhibitors.

A notable example is the targeting of the L-proline metabolic pathway, which is increasingly recognized for its critical role in sustaining cancer cell proliferation, survival, and metastasis. mdpi.com A terminal reaction in this pathway is the reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline, a reaction catalyzed by the enzyme P5C reductase (PYCR1). mdpi.com The structure of 3,4-dihydro-2H-pyrrole-5-carboxylate is a close analog of the endogenous substrate P5C.

By using the dihydro-2H-pyrrole carboxylate core as a starting point, researchers can design derivatives that act as chemical probes to study, and potentially inhibit, PYCR1. The goal is to create molecules that can bind to the active site of the enzyme, competing with the natural substrate P5C. Modifications to the scaffold are guided by the known structure of the enzyme's active site and the SAR data obtained from initial screenings. For instance, adding specific aryl groups or other functionalities can enhance binding affinity and specificity for the target enzyme over other proteins. These synthetic analogues of a key metabolic intermediate serve as valuable chemical probes for investigating the mechanisms of cancer metabolism and exploring new therapeutic strategies. mdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate?

The compound is synthesized via ring expansion reactions of N-vinyl substituted aziridines using sodium iodide as a catalyst. This method allows for the introduction of alkyl, aryl, or heteroaryl substituents at the 5-position of the pyrrole ring. Key steps include aziridine intermediate generation, iodide-induced ring opening, and cyclization. Optimal yields (70–85%) are achieved in acetonitrile at 80°C for 12 hours .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and ring saturation.
  • X-ray crystallography (monoclinic system, space group P2₁/c) resolves the 3D structure, with hydrogen bonding (N–H···O) stabilizing dimeric packing .
  • SHELXL software refines crystallographic data, achieving R factors <0.05 for high-resolution structures .

Q. What safety protocols are recommended for handling Ethyl 3,4-dihydro-2H-pyrrole derivatives?

Follow COSHH regulations (UK) for skin/eye protection and respiratory safety. Use fume hoods, nitrile gloves, and conduct hazard assessments for novel derivatives. Training in chemical spill management and first aid is critical .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies in bond-length measurements (e.g., C–C vs. X-ray data) are addressed by:

  • Multi-technique validation : Cross-checking NMR, IR, and mass spectrometry.
  • High-resolution crystallography : Using synchrotron radiation to reduce thermal motion artifacts.
  • SHELX refinement : Adjusting anisotropic displacement parameters to account for dynamic disorder .

Q. What computational methods assist in understanding the electronic properties of derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Molecular electrostatic potentials to identify electrophilic/nucleophilic sites. Deviations between DFT-calculated and experimental bond lengths (<0.02 Å) validate computational models .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance ring expansion efficiency.
  • Catalyst tuning : Substituting NaI with KI slows reaction kinetics, favoring selectivity for bulky substituents.
  • Design of Experiments (DoE) : Statistical modeling identifies temperature and stoichiometry optima .

Q. What role do hydrogen-bonding interactions play in crystal packing?

Dimers form via N–H···O=C interactions (2.85–3.10 Å), stabilizing the lattice. Weak C–H···π interactions (3.30 Å) further enhance packing efficiency. Thermal ellipsoid analysis reveals minimal positional disorder in the pyrrole ring .

Q. How are structure-activity relationship (SAR) studies conducted for bioactivity?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –F, –Cl) at the 5-position enhances kinase inhibition.
  • Biological assays : IC₅₀ values against target enzymes (e.g., acetylcholinesterase) are correlated with substituent electronic profiles.
  • Crystallographic docking : Molecular docking into enzyme active sites (e.g., PDB 1ACJ) validates binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.